2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,4,5-Trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic small molecule characterized by a dibenzo[b,f][1,4]oxazepine core fused with a sulfonamide-bearing aromatic ring. The oxazepine core features a ketone group at position 11 and a methyl substituent at position 8, while the benzenesulfonamide moiety is substituted with methyl groups at positions 2, 4, and 5.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-13-5-7-21-19(9-13)24-23(26)18-12-17(6-8-20(18)29-21)25-30(27,28)22-11-15(3)14(2)10-16(22)4/h5-12,25H,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBCEIUSTRGIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4,5-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a sulfonamide group and a dibenzo[b,f][1,4]oxazepine moiety, which are crucial for its biological functions.
Biological Activity Overview
Numerous studies have investigated the biological activities of related compounds in the benzenesulfonamide family. The following sections detail specific findings related to anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
- Carrageenan-Induced Edema : In vivo studies demonstrated that certain benzenesulfonamides inhibited carrageenan-induced rat paw edema by approximately 94.69% within three hours post-administration. This suggests a potent anti-inflammatory effect that could be attributed to the inhibition of pro-inflammatory mediators .
Antimicrobial Activity
The antimicrobial properties of this compound class are notable:
- Minimum Inhibitory Concentration (MIC) : In vitro tests revealed that related compounds showed varying levels of antimicrobial activity against pathogens such as E. coli and S. aureus. For example:
Case Studies
-
Case Study on Anti-inflammatory Effects :
- In a controlled study involving rats, administration of benzenesulfonamide derivatives resulted in significant reductions in inflammation markers compared to control groups. This was measured using paw volume and histological examination of tissue samples.
-
Case Study on Antimicrobial Efficacy :
- A comparative analysis was conducted on various benzenesulfonamide derivatives against clinical isolates of bacteria. The study highlighted the effectiveness of certain compounds in inhibiting bacterial growth and suggested potential applications in treating bacterial infections.
Research Findings Summary Table
| Activity Type | Compound | MIC (mg/mL) | Effectiveness (%) |
|---|---|---|---|
| Anti-inflammatory | Compound 4a | N/A | 94.69% (3h post-dose) |
| Antimicrobial | Compound 4d | 6.72 | Effective against E. coli |
| Antimicrobial | Compound 4h | 6.63 | Effective against S. aureus |
| Antimicrobial | Compound 4a | 6.67 | Effective against P. aeruginosa |
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
